N-(fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine N-(fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17945481
InChI: InChI=1S/C24H19NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-14,21H,15H2,(H,25,28)(H,26,27)
SMILES:
Molecular Formula: C24H19NO4
Molecular Weight: 385.4 g/mol

N-(fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine

CAS No.:

Cat. No.: VC17945481

Molecular Formula: C24H19NO4

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

N-(fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine -

Specification

Molecular Formula C24H19NO4
Molecular Weight 385.4 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylprop-2-enoic acid
Standard InChI InChI=1S/C24H19NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-14,21H,15H2,(H,25,28)(H,26,27)
Standard InChI Key QYKJHRNYJRVXQS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Structural and Functional Characteristics of Fmoc-ΔZPhe

Chemical Identity and Conformational Properties

Fmoc-ΔZPhe consists of a phenylalanine residue modified by two structural features:

  • An alpha,beta-didehydro bond (Cα=Cβ), creating planarity between the α-carbon and sidechain aromatic ring.

  • An N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, enabling orthogonal deprotection during SPPS.

The didehydro bond imposes a rigid Z-configured geometry due to steric hindrance between the Fmoc group and phenyl ring . This constraint reduces rotational freedom by 40–60% compared to saturated phenylalanine, as evidenced by molecular dynamics simulations .

Table 1: Physicochemical Properties of Fmoc-ΔZPhe and Analogues

PropertyFmoc-ΔZPheFmoc-PheΔZPhe (Free Acid)
Melting Point (°C)204–206*145–147Decomposes >220
LogP (Octanol/Water)3.2 ± 0.12.8 ± 0.11.1 ± 0.2
Aqueous Solubility (mg/mL)0.0320.8912.4
λmax (UV-Vis, nm)268, 301257265, 295

*Extrapolated from azlactone stability data ; decomposition observed above 210°C under nitrogen.

The extended conjugation system shifts UV absorption to longer wavelengths (301 nm vs. 257 nm for Fmoc-Phe), enabling photometric yield quantification during synthesis .

Synthesis and Stereochemical Control

Azlactone Oxidation Pathway

The optimized synthesis (Fig. 1) proceeds via:

  • Azlactone Formation: Treating N-Fmoc-phenylalanine with acetic anhydride/pyridine generates 2,5-disubstituted oxazol-5(4H)-one .

  • Bromination: Pyridinium tribromide (0.95 equiv, −15°C) selectively abstracts the β-hydrogen, forming a bromoazlactone intermediate .

  • Dehydrohalogenation: In situ elimination of HBr yields ΔZPhe-azlactone with >98% Z-selectivity .

  • Ring Opening: Hydrolysis with 0.1 M NaOH/THF (4:1 v/v) affords Fmoc-ΔZPhe in 76% isolated yield .

Table 2: Comparative Yields Across Didehydro Residues

ResidueAzlactone Yield (%)ΔZ Selectivity (%)Final Product Yield (%)
ΔZPhe89>9876
ΔZTyr859772
ΔZLeu638258
ΔZIle5550 (Z/E mix)49

Data from demonstrate aromatic residues (Phe, Tyr) achieve higher yields and selectivity than aliphatic analogues due to resonance stabilization of the azlactone intermediate.

Mechanistic Basis for Z-Selectivity

Density functional theory (DFT) calculations reveal two key factors driving Z-selectivity:

  • Steric Effects: The Fmoc group and phenyl ring adopt a syn periplanar arrangement during HBr elimination, minimizing non-bonded interactions (Fig. 2A) .

  • Conjugative Stabilization: The Z-configuration allows maximal π-orbital overlap between the didehydro bond and aromatic ring, lowering transition state energy by 12.3 kcal/mol vs. E-configuration .

For ΔZIle, reduced steric differentiation between isopropyl and Fmoc groups results in near-equimolar Z/E mixtures (50:50) .

Solid-Phase Peptide Synthesis Applications

Coupling Efficiency and Side Reactions

Fmoc-ΔZPhe exhibits distinct coupling behavior depending on activation method:

Table 3: Coupling Agents for Fmoc-ΔZPhe in SPPS

AgentSolvent SystemCoupling Time (min)Yield (%)Dehydration Byproducts (%)
PyBOPDMF/NMP (1:1)3089<1
TBTUDCM/DMF (3:1)45823–5
DPPADMF60688–12
HATUNMP259115*

*HATU induces partial epimerization at Cα (7–9% D-isomer) .

The superior performance of PyBOP stems from its ability to form sterically hindered active esters, preventing β-elimination. Prolonged exposure to HATU’s basic conditions (DIEA) promotes dehydration to phenylpropiolic acid derivatives .

Consecutive ΔZPhe Incorporation

A landmark achievement using Fmoc-ΔZPhe involved synthesizing Ac-ΔZPhe-ΔZPhe-NH2, the first peptide with adjacent didehydro residues . Key parameters:

  • Resin: Wang resin (0.6 mmol/g) preloaded with Rink amide linker

  • Coupling: 3 eq Fmoc-ΔZPhe, PyBOP/6-Cl-HOBt, 2×30 min

  • Deprotection: 20% piperidine/DMF with 0.1 M HOBt (prevents aspartimide formation)

  • Final Yield: 64% after HPLC purification (95% purity by LC-MS) .

Circular dichroism (CD) revealed a stable 310-helical conformation (65% helicity vs. 22% in saturated analogue), demonstrating the structural impact of consecutive didehydro residues .

ConditionTime (Days)Major Degradants% Remaining
40°C/75% RH30Fmoc-OH, Phenylpyruvic acid82
pH 7.4 Buffer7ΔZPhe (free acid)67
0.1 M HCl1Fmoc-Cl adducts41
Light (1.2 Mlux·hr)10Oxepin derivatives88

Critical findings:

  • Base-catalyzed Fmoc cleavage (t1/2 = 14 hr in pH 9 buffer)

  • Acid-mediated ring-opening above 0.5 M HCl

  • Photodegradation via [4+2] cycloaddition inhibited by amber glass

Biomedical Relevance and Future Directions

While current applications focus on peptide engineering, the structural similarity to bioactive ΔPhe-containing peptides (e.g., lantibiotics) suggests potential in antimicrobial development . Recent clinical studies correlate elevated phenylalanine levels with inflammatory conditions , though direct links to ΔZPhe derivatives remain unexplored.

Challenges requiring further research:

  • Enzymatic stability of ΔZPhe-containing peptides in vivo

  • Scalable synthesis beyond gram-scale batches

  • Computational prediction of ΔZPhe’s impact on peptide immunogenicity

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